molecular formula C10H8BrIN2 B495055 1-(4-bromobenzyl)-4-iodo-1H-pyrazole

1-(4-bromobenzyl)-4-iodo-1H-pyrazole

Cat. No.: B495055
M. Wt: 362.99g/mol
InChI Key: QDDSLPRSGSFNGB-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-iodo-1H-pyrazole is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in several marketed drugs and its diverse biological activities . This particular compound features two distinct halogen sites—iodine at the 4-position and bromine on the benzyl group—which make it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . Researchers can utilize this dual functionality to perform sequential functionalization, exploring structure-activity relationships in the development of new therapeutic agents. Its application is particularly relevant in the synthesis of target molecules for anticancer and antioxidant research, as pyrazole derivatives have demonstrated promising activity in these areas . This reagent is designed for use in laboratory research to facilitate the efficient synthesis of novel heterocyclic compounds.

Properties

Molecular Formula

C10H8BrIN2

Molecular Weight

362.99g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-iodopyrazole

InChI

InChI=1S/C10H8BrIN2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2

InChI Key

QDDSLPRSGSFNGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)Br

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)Br

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of pyrazole derivatives. Its halogen substituents (bromine and iodine) enable it to participate in various coupling reactions, such as:

  • Palladium-Catalyzed Coupling Reactions : The iodine atom in 1-(4-bromobenzyl)-4-iodo-1H-pyrazole can undergo cross-coupling reactions with aryl groups through palladium catalysis. This allows for the formation of complex pyrazole derivatives that can be further functionalized for specific applications .
  • Suzuki Coupling : The compound has been utilized in Suzuki coupling reactions, where it reacts with aryl boronic acids to form biaryl compounds. This method is particularly useful for synthesizing compounds with enhanced biological activity .

Biological Activities

Research has demonstrated that this compound exhibits various biological properties:

  • Anticancer Activity : Compounds derived from pyrazoles have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Enzyme Inhibition : Certain pyrazole derivatives are known to inhibit key enzymes involved in metabolic pathways. For example, some studies have reported that pyrazole compounds can act as inhibitors of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions .

Case Studies

Several case studies illustrate the application of this compound in research:

Study Application Findings
Niculescu-Duvaz et al. (2014)Synthesis of pyrazole analogsDiscovered potent inhibitors of mutant BRAF activity using pyrazole derivatives .
Insuasty et al. (2017)Development of pyrazolic chalconesIdentified compounds with significant activity against leukemia and lung cancer cell lines .
Bruno et al. (2018)Chemotaxis inhibition studiesReported several pyrazole derivatives as potent inhibitors of IL-8 production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

3-(4-Bromophenyl)-4-iodo-1H-pyrazole (CAS 1342385-37-8)
  • Substituents : Bromophenyl at position 3, iodine at position 3.
  • Key Differences : The bromophenyl group is directly attached to the pyrazole ring (C-3) instead of the benzyl group at N-1.
  • Reactivity : Lacks the benzyl group’s flexibility for derivatization but retains iodine for cross-coupling.
  • Molecular Weight : 347.99 g/mol (lower than the target compound due to absence of benzyl group) .
1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole (CAS 1875029-67-6)
  • Substituents : Fluorine and methyl groups on the benzyl ring.
  • Key Differences : Electron-withdrawing fluorine alters electronic properties, reducing electrophilic substitution reactivity compared to bromine. Methyl group increases steric hindrance.
  • Molecular Weight : 316.11 g/mol .
1-(3,4-Difluorobenzyl)-4-iodo-1H-pyrazole (CAS 1556719-30-2)
  • Substituents : Two fluorine atoms on the benzyl ring.
  • Key Differences : Enhanced electron-withdrawing effects from fluorine reduce benzyl group reactivity.
  • Molecular Weight : 320.08 g/mol .
4-(4-Bromophenoxy)-1H-pyrazole (CAS 1033434-55-7)
  • Substituents: Bromophenyl linked via an oxygen atom (phenoxy group).
  • Key Differences : Oxygen linker increases polarity, affecting solubility (logP). Lacks iodine, limiting cross-coupling utility.
  • Molecular Formula : C$9$H$7$BrN$_2$O .

Functional Group Modifications

Ethyl 1-(4-Bromobenzyl)-3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate
  • Functional Groups : Ester (COOEt) and triazole rings.
  • Applications : Increased bioavailability and target interaction in drug design .
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate
  • Functional Groups : Azide (N$_3$) and ester.
  • Key Differences : Azide enables click chemistry (e.g., CuAAC reactions), absent in the target compound.
  • Synthetic Utility : Rapid construction of triazole hybrids for high-throughput screening .
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole
  • Functional Groups : Methoxy (OCH$_3$) at C-3.
  • Key Differences : Methoxy’s electron-donating nature stabilizes the pyrazole ring, contrasting with iodine’s electron-withdrawing effect.
  • Reactivity : Directs electrophilic substitution to specific positions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Key Functional Groups logP (Predicted)
1-(4-Bromobenzyl)-4-iodo-1H-pyrazole 377.99 Br, I None ~3.5
3-(4-Bromophenyl)-4-iodo-1H-pyrazole 347.99 Br, I None ~3.2
1-(3,4-Difluorobenzyl)-4-iodo-1H-pyrazole 320.08 F, I None ~2.8
4-(4-Bromophenoxy)-1H-pyrazole 253.07 Br Phenoxy ~2.5
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate 349.02 Br, N$_3$ Ester, Azide ~2.0

Notes:

  • Higher halogen content (Br, I) correlates with increased molecular weight and lipophilicity (logP).
  • Polar groups (e.g., ester, azide) reduce logP, enhancing aqueous solubility .

Preparation Methods

Iodination of the Pyrazole Ring

The 4-iodo substituent is introduced either during pyrazole ring formation or via post-cyclization halogenation.

Cyclocondensation with Iodinated 1,3-Diketones

Pyrazole rings are traditionally synthesized via cyclocondensation of 1,3-diketones with hydrazines. However, pre-iodinated 1,3-diketones are rare, making this route less practical for direct 4-iodo incorporation.

Electrophilic Iodination

Electrophilic iodination using iodine (I₂) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., AgOTf) selectively targets the 4-position of 1H-pyrazole due to the electron-donating effect of the NH group. For example, treating 1H-pyrazole with I₂ and AgOTf in dichloromethane yields 4-iodo-1H-pyrazole, though yields are moderate (50–60%).

N-Alkylation with 4-Bromobenzyl Bromide

The 4-bromobenzyl group is introduced via alkylation of the pyrazole’s NH group. This step requires careful optimization to avoid over-alkylation or regiochemical complications.

Direct Alkylation

Reaction of 4-iodo-1H-pyrazole with 4-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) affords the target compound. Source demonstrates analogous conditions for alkylating pyrazoles with 4-bromobenzyl bromide, achieving yields of 85% under mild heating (60–80°C).

Representative Procedure

  • Dissolve 4-iodo-1H-pyrazole (1.0 equiv) in anhydrous DMF.

  • Add K₂CO₃ (2.0 equiv) and 4-bromobenzyl bromide (1.2 equiv).

  • Stir at 80°C for 12 h.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate 1-(4-bromobenzyl)-4-iodo-1H-pyrazole.

Optimization Challenges and Solutions

Protecting Group Strategies

To prevent competing reactions at the pyrazole’s NH group during iodination, temporary protection (e.g., using ethoxyethyl groups) is employed. Source highlights the use of ethyl vinyl ether to protect 3-iodo-1H-pyrazole, though migration of the ethoxyethyl group can occur under acidic conditions. For 4-iodo derivatives, similar protection may enhance alkylation efficiency.

Regioselectivity in Iodination

Electrophilic iodination predominantly targets the 4-position due to the directing effect of the NH group. However, competing iodination at the 3-position can occur if steric or electronic factors favor alternative pathways. Using AgOTf as a catalyst suppresses side reactions, improving 4-iodo selectivity.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons of the pyrazole (δ 7.2–8.1 ppm) and 4-bromobenzyl group (δ 4.9–5.1 ppm for CH₂).

  • HRMS : Molecular ion peak at m/z 362.99 (C₁₀H₈BrIN₂).

  • HPLC : Purity >95%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Limitations
Direct Alkylation4-Iodo-1H-pyrazole4-Bromobenzyl bromide70–85Requires pre-synthesized 4-iodo-pyrazole
Electrophilic Iodination1H-PyrazoleI₂, AgOTf50–60Moderate yields, side products
CyclocondensationIodinated 1,3-diketonesHydrazine<30Limited substrate availability

Applications and Derivatives

This compound serves as a versatile intermediate in:

  • Cross-Coupling Reactions : The iodide and bromide substituents enable Suzuki-Miyaura or Sonogashira couplings for synthesizing biaryl or alkynyl derivatives.

  • Pharmaceutical Synthesis : As a precursor to COX-2 inhibitors and kinase modulators .

Q & A

Q. What are the common synthetic routes for 1-(4-bromobenzyl)-4-iodo-1H-pyrazole?

The synthesis typically involves multi-step protocols, including cyclocondensation, halogenation, and functionalization. For example:

  • Cyclization : Starting materials like ethyl acetoacetate and phenylhydrazine undergo cyclocondensation to form pyrazole intermediates .
  • Halogenation : Iodine introduction at the 4-position of the pyrazole ring is achieved via electrophilic substitution or metal-catalyzed coupling. Copper catalysts (e.g., CuSO₄/Na₂SO₃) are often used under mild conditions (50°C, 16 hours) .
  • Purification : Column chromatography with gradients like cyclohexane/ethyl acetate (0–30%) isolates the product with >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.74 ppm for pyrazole H-3, δ 5.14 ppm for benzyl CH₂) and iodination .
  • IR Spectroscopy : Peaks at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (carbonyl) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS-EI) ensures molecular ion accuracy (e.g., m/z 349.0169 for C₁₃H₁₂BrN₅O₂) .

Q. What are typical reaction conditions for modifying the pyrazole ring?

  • Substituent Introduction : Nucleophilic substitution (e.g., using NaN₃ for azide groups) or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
  • Cycloaddition : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) attaches triazole rings .
  • Temperature Control : Reactions often proceed at 50–120°C in solvents like THF or dichloromethane .

Advanced Research Questions

Q. How can researchers optimize iodine introduction at the 4-position of the pyrazole ring?

  • Catalyst Screening : Compare Cu(I)/Cu(II) systems (e.g., CuSO₄ vs. CuI) for efficiency and regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance iodine incorporation over non-polar alternatives .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify optimal timeframes (e.g., 16–24 hours) .

Q. How do structural modifications at the 4-position influence biological activity?

  • Iodine vs. Bromine : Bulkier iodine may sterically hinder target binding but enhance lipophilicity, as seen in antitubulin agents where iodine-substituted pyrazoles showed 2-fold higher IC₅₀ values than bromo-analogues .
  • Hybridization Strategies : Attaching triazole or thiazole rings (via Click chemistry) improves antimicrobial activity by introducing hydrogen-bonding motifs .

Q. What strategies resolve contradictions in NMR data for substituted pyrazole derivatives?

  • 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing benzyl CH₂ from pyrazole protons) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-(4-chlorobenzyl) analogues) to validate chemical shifts .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and resolve ambiguities .

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